2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid
CAS No.: 1396969-17-7
Cat. No.: VC2901515
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396969-17-7 |
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Molecular Formula | C22H23N3O2 |
Molecular Weight | 361.4 g/mol |
IUPAC Name | 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C22H23N3O2/c1-22(2)12-14-7-3-4-9-17(14)20(25-22)24-19(21(26)27)11-15-13-23-18-10-6-5-8-16(15)18/h3-10,13,19,23H,11-12H2,1-2H3,(H,24,25)(H,26,27) |
Standard InChI Key | VYWADWPICLYLCL-UHFFFAOYSA-N |
SMILES | CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C |
Canonical SMILES | CC1(CC2=CC=CC=C2C(=NC(CC3=CNC4=CC=CC=C43)C(=O)O)N1)C |
Introduction
Structural Features and Characteristics
The structure of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid comprises three main components that contribute to its potentially interesting biological properties:
Isoquinoline Moiety
The 3,3-dimethyl-3,4-dihydroisoquinolin-1-yl portion provides a partially reduced heterocyclic scaffold that differs from the fully aromatic isoquinoline. This structural element features:
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A partially reduced isoquinoline core (3,4-dihydro structure)
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Gem-dimethyl substitution at the 3-position
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A reactive imine (C=N) functionality at position 1
The isoquinoline structure is found in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals, suggesting this moiety may contribute to the compound's potential biological activity.
Indole Moiety
The 3-(1H-indol-3-yl)-propionic acid portion resembles the structure of tryptophan, an essential amino acid. The indole ring system is a privileged structure in medicinal chemistry, appearing in numerous drugs and natural products. Key features include:
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An indole nucleus connected at the 3-position
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A two-carbon linker to the amino acid center
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A free NH group potentially serving as a hydrogen bond donor
Amino Acid Character
The central portion of the molecule contains an α-amino acid structure with:
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A carboxylic acid group capable of forming salts or esters
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A secondary amino group linking the indole and isoquinoline portions
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A chiral center at the α-carbon (though stereochemistry isn't specified in the literature sources)
This combination of structural features creates a molecule with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic surfaces for π-stacking interactions, and a carboxylic acid for ionic interactions.
Synthesis and Chemical Reactions
Chemical Reactivity
The compound possesses several reactive functional groups that can participate in various chemical transformations:
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Carboxylic acid reactions: Including esterification, amidation, and salt formation
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Indole NH reactions: Potential N-alkylation or N-acylation
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Secondary amine reactions: Possible alkylation or acylation
These reactive sites provide opportunities for further derivatization and structure-activity relationship studies.
Current Research Status and Future Directions
Related Research
While research specifically focused on 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid is limited in the available literature, research on related compounds with similar structures provides context for potential applications:
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Histidine kinase inhibitor development: Research has explored 2-aminoquinazoline-based inhibitors of histidine kinases two-component systems with high nanomolar affinity. Similar heterocyclic frameworks may share mechanistic features with our compound of interest .
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Synthetic methodology development: Novel methods for synthesizing heterocyclic cores like quinazolines and indazoles have been developed, which could potentially be applied to the synthesis or derivatization of our target compound .
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Structure-activity relationship studies: Research on phenylazole-based antibacterials active against S. aureus Newman provides a model for how structural modifications might affect the biological activity of our compound .
Future Research Possibilities
Several promising research directions could be pursued with 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-(1H-indol-3-yl)-propionic acid:
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Target identification: Determining specific biological targets through screening against panels of enzymes, receptors, or pathogens
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Structural modifications: Exploring the effects of modifications to the isoquinoline, indole, or amino acid portions on biological activity
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Formulation development: Investigating delivery systems to overcome potential solubility or stability issues
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Mechanism of action studies: Elucidating precise biochemical interactions responsible for any observed biological activities
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